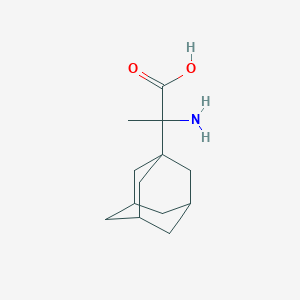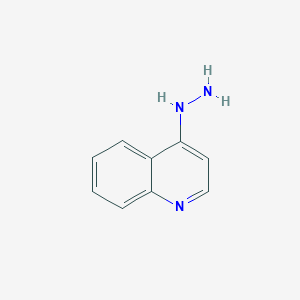
4-Hydrazinoquinoline
Vue d'ensemble
Description
4-Hydrazinoquinoline is a compound with the empirical formula C9H9N3 . It is used in the field of chemistry for various purposes .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions . Another study discusses the synthesis of quinoline-based chemosensors via one-pot multi-component reaction .
Molecular Structure Analysis
The molecular formula of 4-Hydrazinoquinoline is C9H9N3 . It has an average mass of 159.188 Da and a monoisotopic mass of 159.079651 Da .
Chemical Reactions Analysis
A reactive matrix, 4-hydrazinoquinazoline (4-HQ), was developed for the rapid and sensitive detection of both neutral and sialylated glycans by MALDI MS . With 4-HQ as the reactive matrix, the detection limits of maltoheptaose and A3 glycan decreased 100-fold and 20-fold, respectively, compared with the conventional matrix .
Physical And Chemical Properties Analysis
4-Hydrazinoquinoline has a density of 1.3±0.1 g/cm3, a boiling point of 381.4±15.0 °C at 760 mmHg, and a flash point of 184.4±20.4 °C . It has 3 H bond acceptors, 3 H bond donors, and 1 freely rotating bond .
Applications De Recherche Scientifique
Application in Organic Chemistry and Biochemistry
Specific Scientific Field
This application falls under the fields of Organic Chemistry and Biochemistry .
Summary of the Application
4-Hydrazinoquinoline is used as a ligand to form complexes with various metals such as Cu (II), Ni (II), Co (II), Mn (II), UO2 (VI), and Fe (II). These complexes have potential biological activities .
Methods of Application or Experimental Procedures
The ligand is prepared by the condensation reaction of 7-chloro-4-quinoline with o-hydroxyacetophenone. The ligand behaves either as monobasic bidentate or dibasic tridentate and contains ONN coordination sites. This is due to the presence of a phenolic azomethine and imine groups in the ligand .
Results or Outcomes
The Co (II), Ni (II), and UO2 (VI) complexes are mononuclear and coordinated to NO sites of two ligand molecules. The Cu (II) complex has a square-planar geometry distorted towards tetrahedral, the Ni (II) complex is octahedral while the UO2 (VI) complex has its favored heptacoordination . The complexes exhibited high antibacterial activities .
Application in Metabolomics
Specific Scientific Field
This application falls under the field of Metabolomics .
Summary of the Application
2-Hydrazinoquinoline (HQ) is used as a novel derivatization agent for LC-MS analysis of carboxylic acids, aldehydes, and ketones in biological samples .
Methods of Application or Experimental Procedures
The use of 2-hydrazinoquinoline (HQ) as a derivatization agent was explored and optimized for simultaneous liquid chromatography-mass spectrometry (LC-MS) analysis of carboxylic acids, aldehydes, and ketones in biological samples .
Results or Outcomes
The HQ derivatization of carboxylic acids, aldehydes, and ketones could serve as a useful tool for the LC-MS-based metabolomic investigation of endogenous metabolism .
Application in Anion Recognition
Specific Scientific Field
This application falls under the field of Chemical Sensing .
Summary of the Application
4-Hydrazinoquinoline is used in the synthesis of new quinoline-based chemosensors for anion recognition .
Methods of Application or Experimental Procedures
New quinoline-based chemosensors (4a–e) were synthesized via a one-pot multi-component reaction. These chemosensors were tested for ligand–anion interaction against various anions using UV-visible, colorimetry, and Fluorescence .
Results or Outcomes
The findings demonstrated that these quinoline-based chemosensors are viable for advance assessment in optimizing excellent chemosensors for fluoride ions .
Application in Biological Activities
Specific Scientific Field
This application falls under the field of Biological Chemistry .
Summary of the Application
4-Hydrazinoquinoline is used in the synthesis of Schiff base hydrazone ligands, which form complexes with various metals. These complexes have potential biological activities .
Methods of Application or Experimental Procedures
The Schiff base hydrazone ligand was prepared by the condensation reaction of 7-chloro-4-quinoline with o-hydroxyacetophenone. The ligand reacts with Cu (II), Ni (II), Co (II), Mn (II), UO2 (VI), and Fe (II) to form either mono- or binuclear complexes .
Results or Outcomes
The complexes exhibited high antibacterial activities .
Application in Anion Detection
Summary of the Application
4-Hydrazinoquinoline is used in the synthesis of new quinoline-based chemosensors for anion detection .
Methods of Application or Experimental Procedures
New quinoline-based chemosensors were synthesized via a one-pot multi-component reaction. These chemosensors were tested for ligand–anion interaction against various anions using UV-visible, colorimetry, and Fluorescence .
Safety And Hazards
Orientations Futures
Quinoline and its derivatives have been used in the field of medicinal chemistry for a long time . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge . The application of 4-HQ is the same as that of a conventional matrix with the additional advantage of on-target reaction at room temperature . Thus, 4-HQ can be used for the routine analysis of glycans by MALDI MS due to its simple use, great reproducibility, and enhanced detection of both neutral and sialylated glycans .
Propriétés
IUPAC Name |
quinolin-4-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-12-9-5-6-11-8-4-2-1-3-7(8)9/h1-6H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGFXCLXHGITIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427248 | |
| Record name | 4-Hydrazinoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinoquinoline | |
CAS RN |
15793-93-8 | |
| Record name | 4-Hydrazinoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



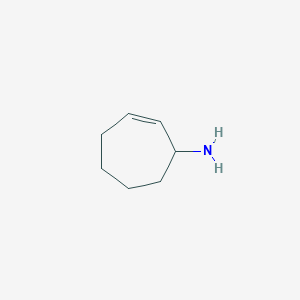
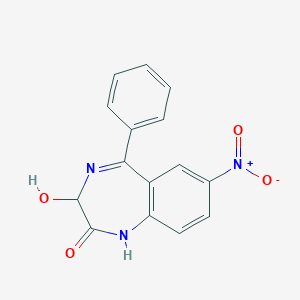
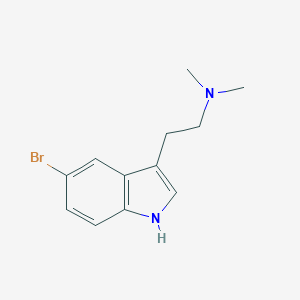
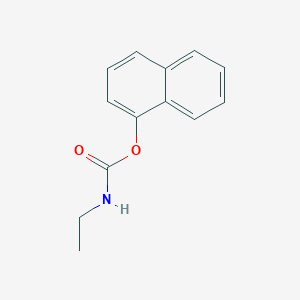
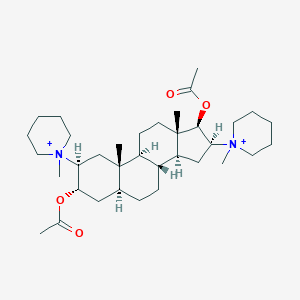
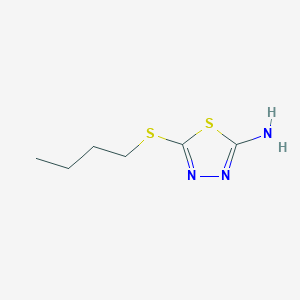


![Methyl benzo[c]cinnoline-4-carboxylate](/img/structure/B99190.png)
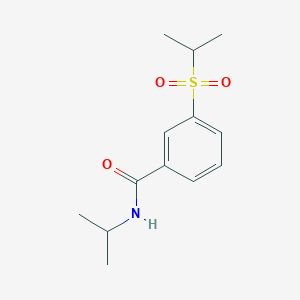
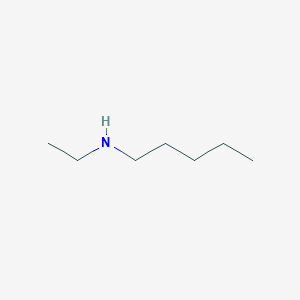
![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)
